molecular formula C12H16O4 B1198754 2,4,5-Trimethoxylproriophenone CAS No. 3904-18-5

2,4,5-Trimethoxylproriophenone

Cat. No. B1198754
M. Wt: 224.25 g/mol
InChI Key: KUQHFNICKXWOBZ-UHFFFAOYSA-N
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Patent
US06590127B1

Procedure details

In order to further increase the yield of α-asarone, an alternative route appears to prepare intermediate 1-(2,4,5-trimethoxy)phenyl-1-propanone (isoacroramone) by treating 2,4,5-trimethoxyphenylpropane with DDQ in aqueous organic solvent which upon treatment with sodium borohydride into 1-(2,4,5-trimethoxyphenyl-1-hydroxypropane followed by acidic dehydration towards formation of α-asarone. The structure of 1-(2,4,5-trimethoxy)phenyl-1-propanone, a crystalline solid (mp 109-110° C.), was confirmed on the basis of spectral data (Example IV) which is later on discovered as a naturally occurring rarer phenylpropanoid, isolated from Acorus tatarinowii as a light yellowish viscous gum, however, our method afforded isoacoramone as a crystalline solid with the similar spectral data as natural isoacoramone (Jinfeng, Hu and Xiaozhang, Feng, Planta Medica, 66, 662-664 (2000)). It is also worthwhile to mention that the formation of 1-(2,4,5-trimethoxyphenyl)-1-propanone in a single step from phenylalkane i.e. 2,4,5-trimethoxypropane opens new route for the synthesis of phenylpropanone derivatives which is, in fact, a mild, simple and free from drawbacks generally exist with reported synthetic methods and some of reported methods are:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phenylpropanoid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1-(2,4,5-trimethoxy)phenyl-1-propanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
1-(2,4,5-trimethoxy)phenyl-1-propanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C/C=C/C1C=C(OC)C(OC)=CC=1OC.COC1C=C(OC)C(OC)=CC=1CCC.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N.[BH4-].[Na+].[CH3:47][O:48][C:49]1[CH:54]=[C:53]([O:55][CH3:56])[C:52]([O:57][CH3:58])=[CH:51][C:50]=1[CH:59]([OH:62])[CH2:60][CH3:61]>>[CH3:61][CH2:60][C:59]([C:50]1[C:49]([O:48][CH3:47])=[CH:54][C:53]([O:55][CH3:56])=[C:52]([O:57][CH3:58])[CH:51]=1)=[O:62] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C\C=C\C1=C(OC)C=C(OC)C(OC)=C1
Step Two
Name
phenylpropanoid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
1-(2,4,5-trimethoxy)phenyl-1-propanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C(C(=C1)OC)OC)CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C(C(=C1)OC)OC)C(CC)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C\C=C\C1=C(OC)C=C(OC)C(OC)=C1
Step Six
Name
1-(2,4,5-trimethoxy)phenyl-1-propanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
isolated from Acorus tatarinowii as a light yellowish viscous gum

Outcomes

Product
Name
Type
product
Smiles
CCC(=O)C1=CC(=C(C=C1OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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